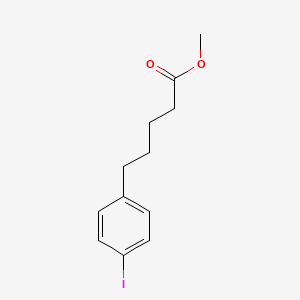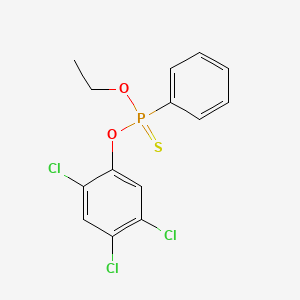
Phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound referred to as “NIOSH/TB1950000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
準備方法
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/TB1950000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes sampling and analytical methods for workplace exposure monitoring . The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production methods for “NIOSH/TB1950000” are designed to ensure large-scale synthesis while maintaining safety and efficiency. These methods often involve continuous processes, automated systems, and stringent quality control measures to produce the compound in high purity and yield .
化学反応の分析
Types of Reactions: “NIOSH/TB1950000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/TB1950000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of “NIOSH/TB1950000” depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as chromatography and spectroscopy to ensure their purity and identity .
科学的研究の応用
“NIOSH/TB1950000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various chemical products and materials .
作用機序
The mechanism of action of “NIOSH/TB1950000” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The detailed mechanism of action is studied using advanced techniques in molecular biology and biochemistry .
類似化合物との比較
Similar Compounds: Compounds similar to “NIOSH/TB1950000” include other volatile organic compounds and industrial chemicals that share similar chemical structures and properties .
Uniqueness: The uniqueness of “NIOSH/TB1950000” lies in its specific chemical structure and the distinct reactions it undergoes. This compound may exhibit unique reactivity, stability, and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry .
特性
CAS番号 |
84872-45-7 |
|---|---|
分子式 |
C14H12Cl3O2PS |
分子量 |
381.6 g/mol |
IUPAC名 |
ethoxy-phenyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C14H12Cl3O2PS/c1-2-18-20(21,10-6-4-3-5-7-10)19-14-9-12(16)11(15)8-13(14)17/h3-9H,2H2,1H3 |
InChIキー |
QAGTXFPZQLTLGL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




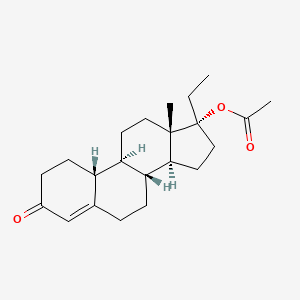
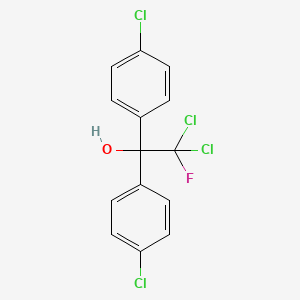
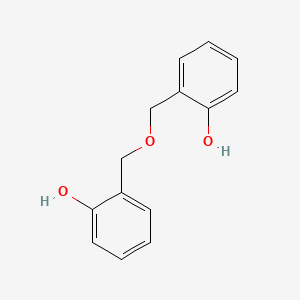
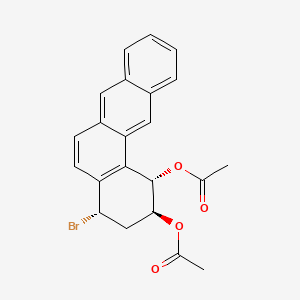
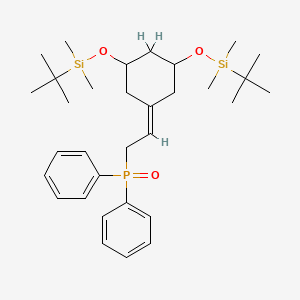
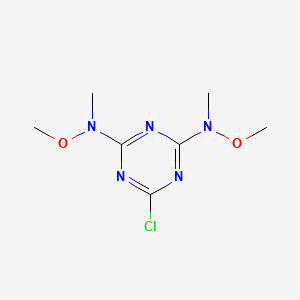
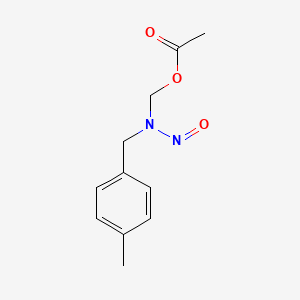
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)

